molecular formula C11H12BrClO2 B14771346 3-Bromo-5-(t-butyl)-2-chlorobenZoic acid

3-Bromo-5-(t-butyl)-2-chlorobenZoic acid

Cat. No.: B14771346
M. Wt: 291.57 g/mol
InChI Key: OGYAYSMYQVOHIW-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid is an organic compound with the molecular formula C₁₁H₁₂BrClO₂. It is a derivative of benzoic acid, featuring bromine, chlorine, and tert-butyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 3-bromo-5-(tert-butyl)benzoic acid. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then heated to facilitate the substitution of the hydrogen atom with a chlorine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific solvents can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(tert-butyl)benzoic acid
  • 2-Chloro-5-(tert-butyl)benzoic acid
  • 3-Bromo-2-chlorobenzoic acid

Uniqueness

3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid is unique due to the combination of bromine, chlorine, and tert-butyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

3-bromo-5-tert-butyl-2-chlorobenzoic acid

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)6-4-7(10(14)15)9(13)8(12)5-6/h4-5H,1-3H3,(H,14,15)

InChI Key

OGYAYSMYQVOHIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)C(=O)O

Origin of Product

United States

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